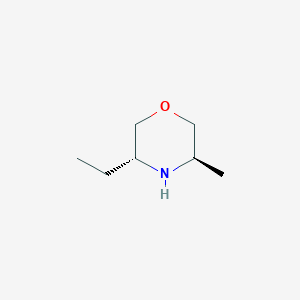![molecular formula C12H19NO4 B13070311 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid](/img/structure/B13070311.png)
2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is a synthetic organic compound with the molecular formula C12H19NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using reagents like propargyl bromide and a base such as potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The alkyne group can be reduced to alkanes or alkenes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), sodium periodate (NaIO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Various Boc-protected amino acid derivatives
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of peptides and peptidomimetics for studying protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is primarily related to its ability to undergo various chemical transformations. The Boc-protecting group provides stability to the amino group, allowing selective reactions at other functional sites. The alkyne group serves as a versatile handle for further functionalization, enabling the synthesis of diverse derivatives with specific biological activities.
類似化合物との比較
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}pent-4-ynoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}pent-4-enoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}hept-6-enoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is unique due to the presence of both the Boc-protected amino group and the alkyne functionality. This combination allows for selective reactions and diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-5-ynoic acid |
InChI |
InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,7-8H2,1-4H3,(H,13,16)(H,14,15) |
InChIキー |
RTYQTTRWKDSFCX-UHFFFAOYSA-N |
正規SMILES |
CC#CCCC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


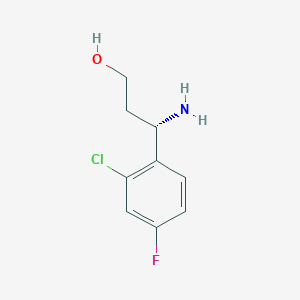


![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)

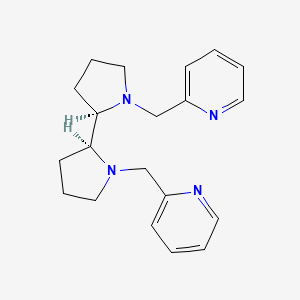
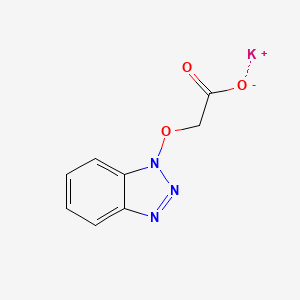
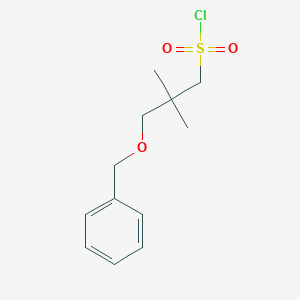
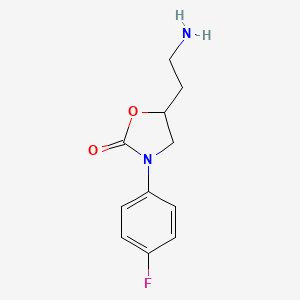
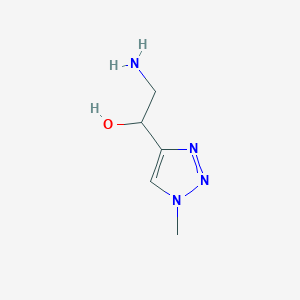

![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)
